N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine
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Overview
Description
3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-5,6-dihydrobenzobbenzothiepin-6-amine is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzothiepin ring system, a pyrrolidine moiety, and a chloro substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-5,6-dihydrobenzobbenzothiepin-6-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiepin Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Pyrrolidine Moiety: This step often involves nucleophilic substitution reactions where the pyrrolidine ring is introduced.
Chlorination: The chloro substituent is introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-5,6-dihydrobenzobbenzothiepin-6-amine can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can modify the benzothiepin ring or the pyrrolidine moiety.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the chloro substituent.
Scientific Research Applications
3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-5,6-dihydrobenzobbenzothiepin-6-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and signal transduction.
Industry: It can be used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-5,6-dihydrobenzobbenzothiepin-6-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyridin-2-amine
- 3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrazin-2-amine
Uniqueness
Compared to similar compounds, 3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-5,6-dihydrobenzobbenzothiepin-6-amine is unique due to its benzothiepin ring system, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H25ClN2S |
---|---|
Molecular Weight |
373g/mol |
IUPAC Name |
3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-5,6-dihydrobenzo[b][1]benzothiepin-6-amine |
InChI |
InChI=1S/C21H25ClN2S/c1-2-24-11-5-6-17(24)14-23-19-13-15-12-16(22)9-10-20(15)25-21-8-4-3-7-18(19)21/h3-4,7-10,12,17,19,23H,2,5-6,11,13-14H2,1H3 |
InChI Key |
YFPIRWFEOJUQFS-UHFFFAOYSA-N |
SMILES |
CCN1CCCC1CNC2CC3=C(C=CC(=C3)Cl)SC4=CC=CC=C24 |
Canonical SMILES |
CCN1CCCC1CNC2CC3=C(C=CC(=C3)Cl)SC4=CC=CC=C24 |
Origin of Product |
United States |
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